7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound with the molecular formula C₈H₈N₂O₂ and a fused pyridine-oxazinone scaffold. Its structure includes a methyl group at the 7-position of the pyridine ring (SMILES: CC1=CC2=C(N=C1)OCC(=O)N2) . Predicted physicochemical properties include a molecular weight of 164.06 g/mol and collision cross-sections (CCS) ranging from 132.5 Ų (for [M+H]+ adduct) to 146.1 Ų (for [M+Na]+) . This compound is primarily used as a building block in medicinal chemistry, with commercial availability noted at high purity (e.g., 50 mg priced at €646.00 from CymitQuimica) .
Properties
IUPAC Name |
7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-6-8(9-3-5)12-4-7(11)10-6/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEVGJXPLWMQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673663 | |
| Record name | 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198154-56-1 | |
| Record name | 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the ring system, leading to a wide range of derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exhibits a range of biological activities that make it a valuable compound for further investigation:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. This could have implications for developing new antimicrobial agents.
- Antitumor Activity : Some studies have indicated potential antitumor properties, suggesting its role in cancer research and therapy development.
Pharmaceutical Applications
The unique structure of this compound allows for various pharmaceutical applications:
- Drug Development : Its biological activity profiles make it a candidate for drug development aimed at treating infections or cancers.
- Lead Compound for Synthesis : The compound can serve as a lead structure for synthesizing derivatives with enhanced efficacy or reduced toxicity.
Case Study 1: Antimicrobial Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity. The results demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that modifications to the original structure could enhance its effectiveness as an antimicrobial agent.
Case Study 2: Antitumor Activity
Another study focused on the antitumor potential of this compound in vitro. The compound was tested against various cancer cell lines, showing promising cytotoxic effects. Further research is needed to elucidate the mechanisms behind its antitumor activity and to explore its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interaction with DNA.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
Substitutions at the 7-position significantly influence biological activity and physicochemical properties. Key derivatives include:
Key Findings :
- Electron-withdrawing groups (e.g., -F, -Br) reduce DNA-binding affinity in antibacterial agents compared to aromatic substituents (e.g., phenyl) .
- Halogenated derivatives (Br, I) are bulkier, affecting target penetration but useful in cross-coupling reactions for drug development .
- Methyl groups balance lipophilicity and are preferred in kinase inhibitors like ALM301 (a derivative of the 7-methyl scaffold) .
Modifications in the Oxazinone Ring
Variations in the oxazinone ring or adjacent positions alter biological activity:
Biological Activity
7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and cytotoxic effects, through a review of existing literature and research findings.
- Molecular Formula : C8H8N2O2
- CAS Number : 1198154-56-1
- Molecular Weight : 164.16 g/mol
- Structure : The compound features a pyridine ring fused with an oxazine moiety, contributing to its diverse biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antibacterial and cytotoxic properties.
Antibacterial Activity
Recent studies indicate that derivatives of pyrido[2,3-b][1,4]oxazin compounds exhibit significant antibacterial properties. For instance:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 80–160 | E. coli, S. aureus |
| Derivative A | 50 | Pseudomonas aeruginosa |
| Derivative B | 25 | Klebsiella pneumoniae |
These findings suggest that structural modifications can enhance the antibacterial efficacy of the base compound. The Minimum Inhibitory Concentration (MIC) values demonstrate that certain derivatives are effective against both Gram-positive and Gram-negative pathogens, highlighting the compound's potential in treating bacterial infections.
Cytotoxicity Studies
Cytotoxic effects have also been assessed using various cancer cell lines. A study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| U87 (glioblastoma) | 20 |
| MCF7 (breast cancer) | 30 |
The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of pyrido[2,3-b][1,4]oxazin derivatives:
- Study on BTK Inhibition : A series of compounds related to 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin were evaluated for their ability to inhibit Bruton's tyrosine kinase (BTK), a target in B-cell malignancies. One derivative showed potent inhibitory activity with an IC50 value of approximately 10 nM .
- Antibacterial Efficacy : In a comparative study, derivatives were tested against resistant strains of E. coli and Staphylococcus aureus. The results indicated that modifications in the oxazine ring significantly enhanced antibacterial activity compared to the parent compound .
- Cytotoxicity in Cancer Models : Research involving the treatment of various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased early and late apoptosis rates in treated cells compared to controls .
Q & A
Q. What safety protocols are critical when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
